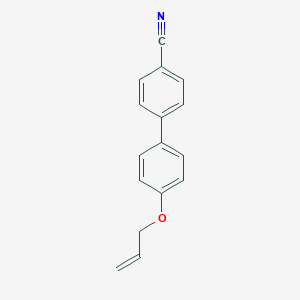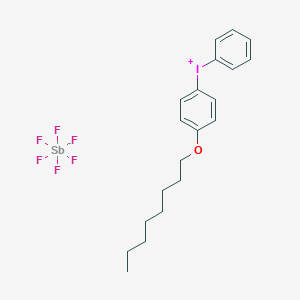
(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V)
Overview
Description
(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) is an organoiodine compound with the molecular formula C20H26F6IOSb. It is a member of the iodonium salts family, which are known for their utility in organic synthesis, particularly as reagents in various chemical reactions. This compound is characterized by the presence of an iodonium ion (I+) bonded to a phenyl group and a 4-(octyloxy)phenyl group, with hexafluorostibate (SbF6-) as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) typically involves the reaction of iodobenzene with 4-(octyloxy)phenylboronic acid in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the iodonium ion. The resulting iodonium salt is then treated with hexafluoroantimonic acid (HSbF6) to form the hexafluorostibate salt.
Industrial Production Methods
Industrial production of (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) undergoes various types of chemical reactions, including:
Substitution Reactions: The iodonium ion can be replaced by nucleophiles such as amines, thiols, and carboxylates, leading to the formation of new carbon-nucleophile bonds.
Oxidation Reactions: The compound can act as an oxidizing agent, facilitating the oxidation of substrates in organic synthesis.
Reduction Reactions: Under certain conditions, the iodonium ion can be reduced to iodide, with the concomitant formation of the corresponding phenyl and 4-(octyloxy)phenyl derivatives.
Common Reagents and Conditions
Common reagents used in reactions with (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) include nucleophiles like sodium azide, potassium thiocyanate, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve organic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran, and temperatures ranging from -20°C to room temperature.
Major Products Formed
The major products formed from reactions with (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) depend on the type of reaction and the nucleophile used. For example, substitution reactions with amines yield the corresponding aniline derivatives, while oxidation reactions can produce phenolic compounds.
Scientific Research Applications
(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of phenyl and 4-(octyloxy)phenyl groups into molecules. It is also employed in the synthesis of complex organic compounds and in the study of reaction mechanisms.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) involves the transfer of the iodonium ion to a nucleophile, resulting in the formation of a new carbon-nucleophile bond. The hexafluorostibate counterion stabilizes the iodonium ion, facilitating its reactivity. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Diphenyliodonium hexafluorophosphate: Similar structure but with two phenyl groups instead of a phenyl and a 4-(octyloxy)phenyl group.
(4-Methoxyphenyl)(phenyl)iodonium hexafluorostibate(V): Similar structure but with a methoxy group instead of an octyloxy group.
(4-Bromophenyl)(phenyl)iodonium hexafluorostibate(V): Similar structure but with a bromine atom instead of an octyloxy group.
Uniqueness
(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) is unique due to the presence of the octyloxy group, which imparts specific steric and electronic properties to the compound. This makes it particularly useful in reactions where the octyloxy group can influence the reactivity and selectivity of the iodonium ion.
Properties
IUPAC Name |
hexafluoroantimony(1-);(4-octoxyphenyl)-phenyliodanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26IO.6FH.Sb/c1-2-3-4-5-6-10-17-22-20-15-13-19(14-16-20)21-18-11-8-7-9-12-18;;;;;;;/h7-9,11-16H,2-6,10,17H2,1H3;6*1H;/q+1;;;;;;;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOTYWKRKSTVOV-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[Sb-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F6IOSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319305 | |
| Record name | p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121239-75-6 | |
| Record name | p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121239-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyliodonium hexafluoroantimonate~ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
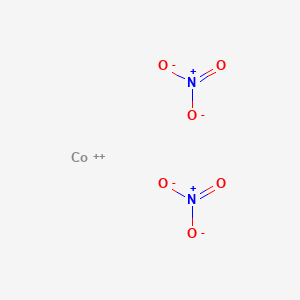

![3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride](/img/structure/B179743.png)
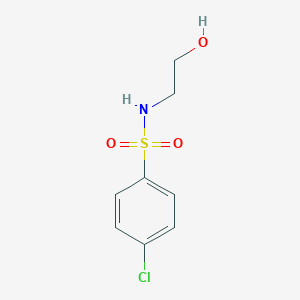
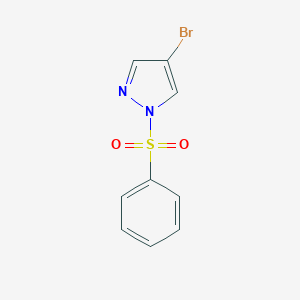
![N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B179747.png)
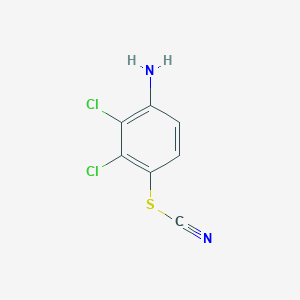
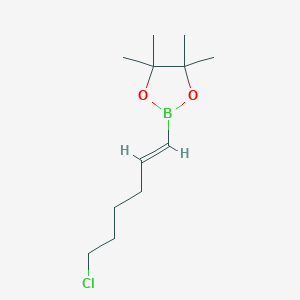
![[3-(Aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B179751.png)

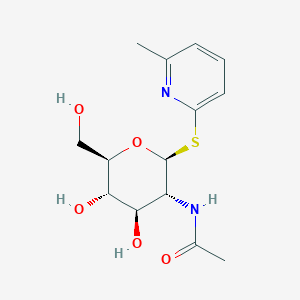
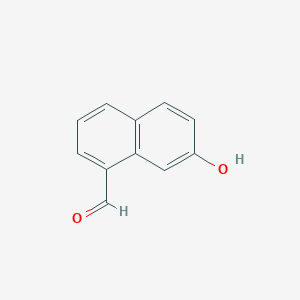
![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)
